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ISOAMYL HEXANOATE - 2198-61-0

ISOAMYL HEXANOATE

Catalog Number: EVT-312378
CAS Number: 2198-61-0
Molecular Formula: C11H22O2
Molecular Weight: 186.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Isoamyl hexanoate is an ester naturally found in various fruits, contributing to their characteristic aroma. [, ] It is often described as having a fruity, apple-like, or banana-like odor. [, , ] Due to its pleasant scent, isoamyl hexanoate is widely used as a flavoring agent in the food and beverage industry. [] It is also utilized in perfumes and cosmetics to impart fruity notes. [, ] Beyond its sensory applications, isoamyl hexanoate is investigated in the context of insect attractants and pest control. [, ]

Propionic acid

Relevance: In a study investigating antiviral agents against SARS-CoV-2, propionic acid was identified as a key component of the Propylamylatin formula, demonstrating significant antiviral activity against the virus []. While not structurally similar to Isoamyl hexanoate, the synergistic effect of combining propionic acid and Isoamyl hexanoates in the Propylamylatin formula highlights a potential relationship between these compounds in the context of antiviral research.

Ethyl isobutyrate

Relevance: In a study evaluating the impact of harvest technologies on red wine aroma compounds, ethyl isobutyrate was among the compounds identified as being influenced by the presence of materials other than grapes (MOG) during mechanical harvesting []. This finding suggests a potential indirect relationship between ethyl isobutyrate and Isoamyl hexanoate in the context of red wine aroma profiles, as both compounds contribute to the overall sensory characteristics of the wine.

Ethyl hexanoate

Relevance: Ethyl hexanoate is structurally related to Isoamyl hexanoate, sharing the same hexanoic acid backbone. Both compounds are esters known for their fruity aromas and are frequently found in alcoholic beverages such as wine and liquor. Studies have identified ethyl hexanoate as a key contributor to the cellar aroma of strong-aroma Chinese liquors []. Similarly, research has shown that ethyl hexanoate is a significant component in the aroma profile of wines, including red wines [] and sparkling wines [], and its concentration can be influenced by factors such as harvest techniques and fermentation methods. These findings suggest that both ethyl hexanoate and Isoamyl hexanoate contribute to the complex aroma profiles of fermented beverages.

Isoamyl acetate

Relevance: Isoamyl acetate is structurally similar to Isoamyl hexanoate, differing only in the carboxylic acid component of the ester. Both compounds are known for their fruity aromas and are commonly found in fruits. Research suggests that Isoamyl acetate content in the strawberry cultivar ‘Jingyu’ might be influenced by its parent cultivars, highlighting its role in fruit aroma []. Similarly, Isoamyl hexanoate is also known to contribute to the aroma of various fruits and is a product of esterification reactions in fruits like strawberries. This suggests a potential link between the two compounds in the context of fruit aroma development.

Hexanoic acid

3-Methylbutyl hexanoate

Relevance: 3-Methylbutyl hexanoate is another name for Isoamyl hexanoate. The provided papers use both names interchangeably throughout the studies [, , , , , , , , , , ].

Ethyl butanoate

Relevance: Ethyl butanoate was identified as one of the key contributors to the pungency of Baijiu, a Chinese distilled spirit []. While not directly structurally related to Isoamyl hexanoate, both esters contribute to the sensory profiles of alcoholic beverages and are often found together in fermented products, suggesting a potential relationship in the context of flavor development.

2-Phenylethyl acetate

Relevance: 2-Phenylethyl acetate was found to be significantly increased in Moschofilero wine fermented with Lachancea thermotolerans LtMM7, a non-Saccharomyces yeast, contributing to the fruity and floral aroma profile of the wine []. This finding highlights the impact of different yeast strains on the production of specific aroma compounds. While not structurally similar to Isoamyl hexanoate, both esters contribute to the complex aroma profiles of fermented beverages and are influenced by yeast activity during fermentation.

Overview

Isopentyl hexanoate, also known as isoamyl hexanoate, is an ester formed from the reaction of isoamyl alcohol and hexanoic acid. This compound is recognized for its fruity aroma and is commonly used in the food and fragrance industries as a flavoring agent and fragrance component. Its chemical formula is C11H22O2\text{C}_{11}\text{H}_{22}\text{O}_{2}, and it has a molecular weight of 186.30 g/mol. The compound is categorized under fatty acid esters, which are derived from the esterification of fatty acids with alcohols.

Source and Classification

Isopentyl hexanoate can be synthesized from natural sources through enzymatic processes or chemical reactions. It is classified as a volatile compound due to its low molecular weight and high vapor pressure, which contributes to its aromatic properties. The compound is often found in various fruits, making it relevant for applications in flavoring and perfumery.

Synthesis Analysis

Methods

The synthesis of isopentyl hexanoate can be accomplished through several methods:

  1. Enzymatic Synthesis: This method utilizes enzymes such as cutinase derived from Rhodococcus bacteria to catalyze the esterification reaction between isoamyl alcohol and hexanoic acid. The reaction typically occurs in a non-aqueous medium like cyclohexane at controlled temperatures (around 30°C) to optimize yield .
  2. Chemical Synthesis: Traditional chemical methods involve heating isoamyl alcohol with hexanoic acid in the presence of acid catalysts such as sulfuric acid or p-toluenesulfonic acid. This process requires careful control of temperature and reactant ratios to achieve high conversion rates .
  3. Deep Eutectic Solvent (DES) Catalysis: Recent studies have optimized the synthesis using DES, which combines benzyltrimethylammonium chloride with p-toluenesulfonic acid to enhance reaction efficiency. Response Surface Methodology (RSM) and Artificial Neural Networks (ANN) have been employed to optimize conditions, achieving conversion rates exceeding 92% .

Technical Details

  • Reaction Conditions: Typical conditions involve a molar ratio of isoamyl alcohol to hexanoic acid around 1:1, with temperatures ranging from 338.15 K to 368.15 K.
  • Kinetics: The reaction kinetics can be modeled using pseudo-homogeneous models that account for activity coefficients, with activation energies around 25.79 kJ/mol reported for DES-catalyzed reactions .
Molecular Structure Analysis

Structure

Isopentyl hexanoate has a linear structure characterized by:

  • Functional Groups: An ester functional group (-COO-) linking the alkyl chain of isoamyl (derived from isoamyl alcohol) with the hexanoate moiety (derived from hexanoic acid).
  • Molecular Geometry: The molecule exhibits a non-polar character due to its long hydrocarbon chains, contributing to its volatility.

Data

  • Molecular Formula: C11H22O2\text{C}_{11}\text{H}_{22}\text{O}_{2}
  • Molecular Weight: 186.30 g/mol
  • CAS Number: 2198-61-0
Chemical Reactions Analysis

Reactions

Isopentyl hexanoate primarily undergoes esterification reactions, where it can react with water in hydrolysis reactions or participate in transesterification processes with other alcohols or acids.

Technical Details

  • Esterification Reaction:
    Isoamyl Alcohol+Hexanoic AcidIsopentyl Hexanoate+Water\text{Isoamyl Alcohol}+\text{Hexanoic Acid}\rightarrow \text{Isopentyl Hexanoate}+\text{Water}

This reaction can be driven by removing water or using excess reactants.

Mechanism of Action

The mechanism of action for the synthesis of isopentyl hexanoate involves:

  1. Protonation of the Carboxylic Acid: The carbonyl carbon becomes more electrophilic.
  2. Nucleophilic Attack by Alcohol: Isoamyl alcohol attacks the carbonyl carbon, forming a tetrahedral intermediate.
  3. Dehydration: Loss of water leads to the formation of the ester bond.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless liquid
  • Odor: Fruity aroma
  • Boiling Point: Approximately 210°C
  • Density: Around 0.86 g/cm³ at 20°C

Chemical Properties

  • Solubility: Sparingly soluble in water but soluble in organic solvents.
  • Stability: Stable under normal conditions but may hydrolyze in the presence of moisture.
Applications

Isopentyl hexanoate has various scientific uses:

  1. Flavoring Agent: Commonly used in food products for its pleasant fruity flavor.
  2. Fragrance Component: Employed in perfumes and cosmetics for its aromatic properties.
  3. Research Applications: Used as a model compound in studies related to esterification kinetics and enzyme catalysis.

Properties

CAS Number

2198-61-0

Product Name

Isopentyl hexanoate

IUPAC Name

3-methylbutyl hexanoate

Molecular Formula

C11H22O2

Molecular Weight

186.29 g/mol

InChI

InChI=1S/C11H22O2/c1-4-5-6-7-11(12)13-9-8-10(2)3/h10H,4-9H2,1-3H3

InChI Key

XVSZRAWFCDHCBP-UHFFFAOYSA-N

SMILES

CCCCCC(=O)OCCC(C)C

Solubility

Soluble in ethanol and fixed oils, insoluble in glycerol, propylene glycol and water
1ml in 3ml 80% ethanol (in ethanol)

Canonical SMILES

CCCCCC(=O)OCCC(C)C

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